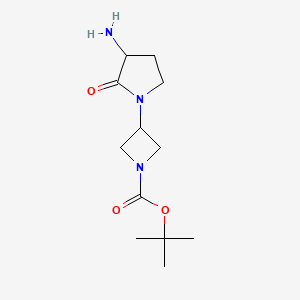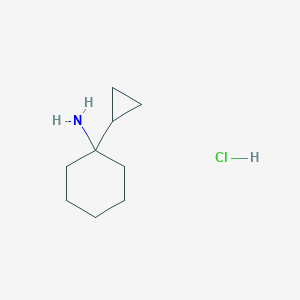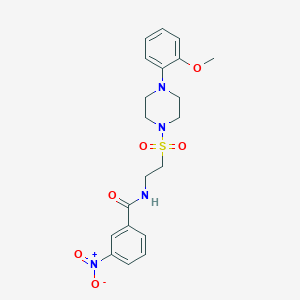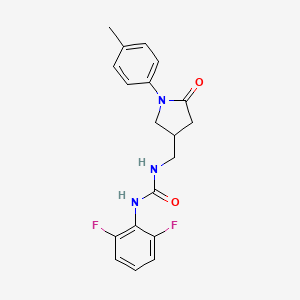![molecular formula C28H29FN2OS2 B2492256 6-(Tert-butyl)-2-{[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl}-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile CAS No. 939888-64-9](/img/structure/B2492256.png)
6-(Tert-butyl)-2-{[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl}-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex quinoline derivatives, such as the one , often involves multistep reactions including condensation, cyclization, and functionalization steps. A similar synthesis approach is observed in the preparation of tetra(6-tert-butyl-2,3-quinoxalino)porphyrazine and its metal complexes, which showcases the template tetramerization of dicarbonitrile precursors in the presence of bivalent metals to yield macrocyclic compounds with solubility in hydrophobic solvents (Efimova, Korzhenevskii, & Koifman, 2008).
Molecular Structure Analysis
Detailed molecular structure analysis often employs computational chemistry methods, such as DFT (Density Functional Theory) and TD-DFT (Time-Dependent DFT), to predict and analyze the structural parameters, electronic properties, and spectroscopic characteristics of complex molecules. For instance, DFT and TD-DFT/PCM calculations were utilized to determine the structural parameters and spectroscopic characterization of closely related quinoline derivatives, providing insights into their molecular geometry, electronic transitions, and reactivity descriptors (Wazzan, Al-Qurashi, & Faidallah, 2016).
Chemical Reactions and Properties
Quinoline derivatives exhibit a range of chemical reactivities, including their participation in cross-recyclization reactions and their ability to undergo functionalization. For example, quinolinecarbonitriles were found to react with alcohols, ethers, and carboxylic acids in photochemical reactions, leading to the substitution of the cyano group with various functional groups (Hata, Ono, Matono, & Hirose, 1973).
Applications De Recherche Scientifique
Optoelectronic Applications
Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials : The compound, being a derivative of quinazoline, plays a crucial role in the field of optoelectronics. The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems significantly enhances the creation of novel optoelectronic materials. These derivatives are pivotal in manufacturing materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent organic light-emitting diodes. Furthermore, arylvinylsubstituted quinazolines are extensively researched as potential structures for nonlinear optical materials and colorimetric pH sensors. The iridium complexes based on 2-aryl(thienyl) quinazoline or pyrimidine derivatives are recognized for their high-efficiency phosphorescence in OLEDs. Similarly, pyrimidine push-pull systems hold substantial potential as photosensitizers for dye-sensitized solar cells. Also, pyrimidine derivatives with phenylacridine or phenylphenoxazine fragments at positions 4 and 6 are capable of functioning as thermally activated delayed fluorescence emitters (Lipunova et al., 2018).
Corrosion Inhibition
Quinoline and its derivatives as corrosion inhibitors : The compound, due to its quinoline base structure, is widely used as an anticorrosive material. Quinoline derivatives exhibit significant effectiveness against metallic corrosion. This efficacy is attributed to their high electron density and the ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. Quinoline derivatives containing polar substituents like hydroxyl (–OH), methoxy (–OMe), amino (–NH2), and nitro (–NO2) adsorb effectively and contribute to their utility as anticorrosive agents (Verma, Quraishi & Ebenso, 2020).
Synthesis of N-heterocycles
Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines : Tert-butanesulfinamide, a component closely related to the tert-butyl group in the compound of interest, is acknowledged for its role in the stereoselective synthesis of amines and their derivatives. It has been extensively used in the asymmetric synthesis of structurally diverse N-heterocycles such as piperidines, pyrrolidines, azetidines, and their fused derivatives. These structures are significant as they represent the structural motif of many natural products and compounds with therapeutic potential (Philip, Radhika, Saranya & Anilkumar, 2020).
Propriétés
IUPAC Name |
6-tert-butyl-2-[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl-4-thiophen-2-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29FN2OS2/c1-28(2,3)19-10-13-23-21(16-19)26(25-7-5-14-33-25)22(17-30)27(31-23)34-15-4-6-24(32)18-8-11-20(29)12-9-18/h5,7-9,11-12,14,19H,4,6,10,13,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNNKAXQBUCOEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C(=C(C(=N2)SCCCC(=O)C3=CC=C(C=C3)F)C#N)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Tert-butyl)-2-{[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl}-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2492174.png)



![N4-((1H-benzo[d]imidazol-2-yl)methyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide](/img/structure/B2492180.png)
![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-6-fluoro-3,4-dihydro-2H-chromene-3-carboxamide;hydrochloride](/img/structure/B2492183.png)
![(E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2492184.png)



![7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2492192.png)

![N-(2-hydroxyethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2492194.png)
